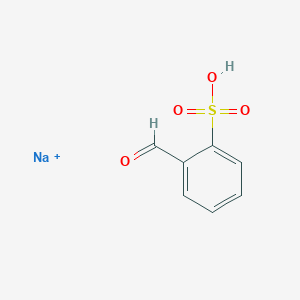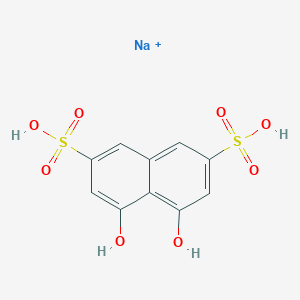
Sodium 2-formylbenzenesulfonate
概要
説明
Sodium 2-formylbenzenesulfonate, also known as Sodium o-sulfonate benzaldehyde, is a chemical compound with the molecular formula C7H5NaO4S . It is the primary intermediate for synthesizing fluorescent whitening agent CBS, triphenylmethane dye, and moth-repellent N .
Synthesis Analysis
A novel method for synthesizing Sodium 2-formylbenzenesulfonate involves carrying out a sulfonation reaction on ortho-chlorobenzaldehyde and sodium sulfite under the catalytic action of a surfactant . This method uses a cheap surfactant as the catalyst to synthesize the compound by a one-step process, thereby simplifying the production technique .
Molecular Structure Analysis
The molecular weight of Sodium 2-formylbenzenesulfonate is 208.16 g/mol . The InChI Key is ADPUQRRLAAPXGT-UHFFFAOYSA-M . The SMILES string representation is [Na+].[O-]S(=O)(=O)C1=CC=CC=C1C=O .
Chemical Reactions Analysis
Sodium 2-formylbenzenesulfonate reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . It was also used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .
Physical And Chemical Properties Analysis
Sodium 2-formylbenzenesulfonate is a solid substance that is soluble in water . It has a melting point of over 300°C . The compound is air sensitive and incompatible with strong oxidizing agents .
科学的研究の応用
Intermediate in Chemical Syntheses
Sodium 2-formylbenzenesulfonate is a polar molecule that can be used as an intermediate in chemical syntheses . The presence of the electron-withdrawing sulfoxide group makes it an attractive choice for various chemical reactions .
Production of N-Benzyl Derivatives
This compound reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . These derivatives have potential applications in various fields, including pharmaceuticals and materials science .
Dye Precursor
Sodium 2-formylbenzenesulfonate has been used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes . This could have implications for the textile industry and environmental sustainability .
Schiff Base Formation
The compound has been used in the formation of Schiff bases . Schiff bases are versatile compounds with a wide range of applications, including catalysis, medicinal chemistry, and materials science .
Biological Chromogenic Sensing
The compound has been used in the development of biological chromogenic sensors . These sensors can be used to detect and quantify various biological and chemical substances .
Optical Properties Research
Sodium 2-formylbenzenesulfonate has been used in research exploring the effect of group electronegativity on spectroscopic, biological, chromogenic sensing, and optical properties .
Safety and Hazards
Sodium 2-formylbenzenesulfonate can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .
Relevant Papers
A paper titled “Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide” discusses the use of Sodium 2-formylbenzenesulfonate in the synthesis of other compounds . Another source, a patent titled “Novel method for synthesizing 2-formylbenzenesulfonate”, provides a detailed method for synthesizing the compound .
作用機序
Mode of Action
The compound has been reported to react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . This suggests that it may interact with its targets through a similar mechanism, potentially acting as a precursor in various chemical reactions .
Biochemical Pathways
Given its reactivity with chitosan, it may be involved in pathways related to the transformation of phenolic and non-phenolic precursors .
Pharmacokinetics
It is soluble in water, which suggests it could have good bioavailability .
Result of Action
Sodium 2-Formylbenzenesulfonate has been used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes . This suggests that its action results in the production of stable, non-toxic compounds .
Action Environment
Given its solubility in water, it is likely that its action and stability could be influenced by the ph and ionic strength of the solution .
特性
IUPAC Name |
sodium;2-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUQRRLAAPXGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041643 | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Formylbenzenesulfonic acid sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1008-72-6 | |
| Record name | Sodium o-formylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-formylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-FORMYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8XH59068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium 2-formylbenzenesulfonate contribute to the synthesis of novel ligands and what are their potential applications?
A1: Sodium 2-formylbenzenesulfonate readily reacts with amines via condensation reactions, yielding a diverse library of imino-methyl benzenesulfonate ligands [, ]. These ligands, characterized by an imine nitrogen and a sulfonate group, can coordinate to metal centers, forming complexes with potential applications in catalysis. For instance, imino-methyl benzenesulfonate-ligated palladium complexes have shown promise as catalysts for ethylene polymerization [].
Q2: What is the structural characterization of sodium 2-formylbenzenesulfonate and its derivatives?
A2: While the provided abstracts don't explicitly detail the spectroscopic data of sodium 2-formylbenzenesulfonate itself, they highlight the characterization of its derivatives. For example, in the synthesis of imino-methyl benzenesulfonate ligands, techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction were employed to confirm the identity and structure of the resulting ligands and their metal complexes [, ]. These methods provide crucial information about the molecular formula, weight, and spatial arrangement of atoms within these compounds.
Q3: Can you provide an example of how sodium 2-formylbenzenesulfonate is used in the development of heterogeneous catalysts and what advantages does this approach offer?
A3: Researchers have successfully utilized sodium 2-formylbenzenesulfonate to modify sodium lignosulfonate, a biomass waste product, for the immobilization of copper species []. This modification involved a phenylaldehyde condensation reaction between the two compounds. The resulting material acted as a robust support for the copper catalyst, demonstrating excellent activity in synthesizing various nitrogen-containing heterocycles. This heterogeneous catalyst exhibited recyclability, retaining its activity over multiple reaction cycles, highlighting a significant advantage of this approach [].
Q4: Beyond catalysis, are there other applications of sodium 2-formylbenzenesulfonate and its derivatives?
A4: Sodium 2-formylbenzenesulfonate can react with 3-thiosemicarbazide to produce a novel ligand containing sulfonic acid radicals. This ligand was used to synthesize a sodium complex, whose three-dimensional network structure was characterized by X-ray single crystal diffractometry []. While the specific application of this complex wasn't detailed in the abstract, the study highlights the potential of sodium 2-formylbenzenesulfonate in constructing supramolecular architectures with potential applications in materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)










